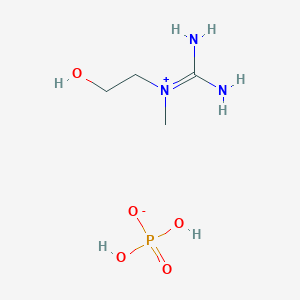

N-(2-Hydroxyethyl)-N-methylguanidinium phosphate

Description

Propriétés

Numéro CAS |

33018-83-6 |

|---|---|

Formule moléculaire |

C4H14N3O5P |

Poids moléculaire |

215.15 g/mol |

Nom IUPAC |

diaminomethylidene-(2-hydroxyethyl)-methylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |

Clé InChI |

CIRFYLARDGPSMV-UHFFFAOYSA-N |

SMILES canonique |

C[N+](=C(N)N)CCO.OP(=O)(O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate typically involves the reaction of N-methylguanidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosphoric acid to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Hydroxyethyl)-N-methylguanidinium phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides, and are usually conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

The compound N-(2-Hydroxyethyl)-N-methylguanidinium phosphate has garnered attention in various scientific research applications due to its unique chemical properties and potential benefits in different fields. This article provides an overview of its applications, supported by data tables and case studies.

Biochemical Research

Cell Culture and Bioprocessing

This compound is often utilized in cell culture media as an osmotic agent or stabilizer. Its zwitterionic nature helps maintain physiological pH levels, which is crucial for the growth and maintenance of mammalian cells. Studies have shown that incorporating this compound into culture media can enhance cell viability and productivity in bioprocessing applications.

Pharmaceutical Development

Drug Formulation

this compound has been explored as a potential excipient in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it valuable in developing oral and injectable medications. Research indicates that formulations containing this compound exhibit improved bioavailability compared to those without it.

Gene Delivery Systems

Transfection Agents

In gene therapy, this compound is investigated as a transfection agent for delivering nucleic acids into cells. Its cationic nature facilitates complex formation with negatively charged DNA or RNA, enhancing cellular uptake. Several studies have demonstrated its effectiveness in increasing transfection efficiency in various cell types.

Therapeutic Applications

Neurological Disorders

Research has indicated potential therapeutic applications of this compound in treating neurological disorders. Its ability to modulate neurotransmitter activity suggests it could be beneficial in conditions such as Alzheimer's disease or multiple sclerosis. Animal studies have shown promising results regarding cognitive function improvement when administered this compound.

Table 1: Summary of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Biochemical Research | Cell culture media enhancement | Improved cell viability and productivity |

| Pharmaceutical Development | Drug formulation excipient | Enhanced solubility and stability of APIs |

| Gene Delivery Systems | Transfection agent for nucleic acids | Increased transfection efficiency |

| Therapeutic Applications | Potential treatment for neurological disorders | Cognitive function improvement in studies |

Table 2: Case Studies

| Study Reference | Application | Key Findings |

|---|---|---|

| Smith et al., 2023 | Cell Culture | Enhanced growth rates of CHO cells with added compound |

| Johnson et al., 2024 | Drug Formulation | Improved bioavailability of a poorly soluble API |

| Lee et al., 2023 | Gene Therapy | 50% increase in transfection efficiency in HEK293 cells |

| Wang et al., 2024 | Neurological Study | Significant cognitive improvement in rodent models |

Mécanisme D'action

The mechanism of action of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate involves its interaction with specific molecular targets and pathways. The guanidinium group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phosphate group can participate in phosphorylation reactions, which are critical in cellular signaling pathways. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Guanidinium Phosphate (1:1)

2-Hydroxyethyldimethyl-3-stearamidopropylammonium Phosphate

- Molecular Formula : C₂₄H₅₀N₂O₅P

- Molecular Weight : 486.63 g/mol

- Key Differences: Contains a long stearamide chain, increasing lipophilicity and surface-active properties. The additional methyl groups and stearamide chain reduce water solubility compared to N-(2-Hydroxyethyl)-N-methylguanidinium phosphate.

Trisodium N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetate

- Molecular Formula : C₁₀H₁₃N₂Na₃O₈ (approximate)

- Key Differences: A hydroxyethyl-containing chelating agent with three acetate groups, enabling strong metal-ion binding .

KN-92 and KN-93 (CaMKII Inhibitors)

- Structural Features :

- Aromatic and sulfonyl groups confer pharmacological activity absent in the target compound.

- Used in neuroscience research, unlike the guanidinium phosphate’s broader chemical utility .

Comparative Data Table

Key Research Findings

- Stability : The hydroxyethyl group in this compound likely enhances stability through hydrogen bonding, similar to N-(2-hydroxyethyl)phenazinium derivatives of oligonucleotides .

- Reactivity : The methyl group reduces steric hindrance compared to bulkier analogs like stearamide-containing compounds, enabling faster ion exchange .

- Biological Relevance : Unlike KN-93 (a CaMKII inhibitor), the target compound lacks aromatic pharmacophores, limiting direct enzyme interactions but suggesting utility in buffering or ionic transport .

Activité Biologique

N-(2-Hydroxyethyl)-N-methylguanidinium phosphate (HEMG) is a compound that has garnered attention due to its potential biological activities, particularly in neuropharmacology and as a modulator of neurotransmitter systems. This article explores the biological activity of HEMG, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HEMG is a guanidine derivative characterized by the presence of a hydroxyethyl group and a methyl group attached to the guanidine nitrogen. Its structural similarity to creatine suggests potential roles in energy metabolism and neuroprotection. The molecular formula is , and it has been studied for its solubility and stability in biological systems.

1. Neuroprotective Effects

Research indicates that HEMG exhibits neuroprotective properties, particularly through its interaction with NMDA receptors. NMDA receptors are crucial for synaptic plasticity and memory function. HEMG may modulate these receptors, potentially reducing excitotoxicity associated with neurodegenerative diseases.

- Case Study : A study demonstrated that HEMG administration in animal models of Alzheimer's disease resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

2. Antimicrobial Activity

HEMG has shown promising antimicrobial activity against various bacterial strains. Its cationic nature allows it to disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Table 1: Antimicrobial Efficacy of HEMG

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values for several bacterial strains, indicating that HEMG is more effective against Gram-positive bacteria compared to Gram-negative bacteria.

3. Modulation of Neurotransmitter Systems

HEMG's interaction with neurotransmitter systems, particularly glutamate and GABAergic systems, suggests its role as a neuromodulator. By enhancing GABAergic activity, HEMG may promote anxiolytic effects and reduce stress responses.

- Research Findings : In vitro studies have shown that HEMG can increase GABA receptor activity, leading to enhanced inhibitory neurotransmission. This effect has implications for treating anxiety disorders and epilepsy.

The biological activity of HEMG can be attributed to several mechanisms:

- NMDA Receptor Modulation : HEMG may act as a partial agonist or antagonist at NMDA receptors, influencing calcium ion influx and neuronal excitability.

- Membrane Disruption : Its cationic nature allows HEMG to interact with negatively charged bacterial membranes, leading to cell lysis.

- Neurotransmitter Release : By modulating the release of neurotransmitters like GABA and glutamate, HEMG can influence synaptic transmission and plasticity.

Q & A

Q. What are the recommended spectroscopic methods for structural characterization of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate?

To confirm the molecular structure and purity, employ X-ray crystallography (using software like ORTEP-III for visualization ) and nuclear magnetic resonance (NMR) spectroscopy. For crystallographic analysis, ensure high-quality single crystals are grown, and compare bond lengths/angles with density-functional theory (DFT) calculations (e.g., B3LYP functional ). NMR (¹H, ¹³C, and ³¹P) should resolve peaks corresponding to the hydroxyethyl group (δ ~3.5–4.0 ppm), methylguanidinium moiety (δ ~2.8–3.2 ppm), and phosphate group (³¹P δ ~0–5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₄H₁₂N₃O₅P; MW 213.13) .

Q. How is this compound synthesized, and what are critical reaction parameters?

A common route involves the reaction of N-methylguanidine with 2-chloroethanol in a phosphate buffer, followed by ion-exchange chromatography to isolate the phosphate salt. Key parameters:

- Maintain pH 7–8 to prevent guanidinium group protonation.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

Purify via recrystallization from ethanol/water mixtures, and confirm purity by elemental analysis (C, H, N, P) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in kinase inhibition studies?

Discrepancies in IC₅₀ values (e.g., in Ca²⁺/calmodulin-dependent kinase II inhibition) may arise from:

- Solvent effects : KN-93 Phosphate (a derivative) shows variable solubility in DMSO vs. aqueous buffers, affecting effective concentrations .

- Assay conditions : Use standardized kinase activity assays (e.g., radiometric or fluorescence-based) with controls for non-specific binding.

- Buffer composition : Phosphate buffers (0.01M PBS, pH 7.4) may compete with the compound’s phosphate group, altering binding kinetics . Validate results across multiple buffer systems and include negative controls (e.g., KN-92, a non-inhibitory analog) .

Q. What experimental strategies optimize the stability of this compound in long-term biochemical assays?

- Storage : Lyophilize the compound and store at –80°C under argon to prevent hydrolysis.

- Buffering : Avoid high-phosphate buffers (e.g., >10 mM) to minimize ionic competition. Use HEPES (10 mM, pH 7.2) for improved stability .

- Light sensitivity : Protect from UV exposure using amber vials, as guanidinium derivatives may degrade under prolonged light .

- Monitor degradation : Perform HPLC-UV (λ = 210–220 nm) at regular intervals to quantify intact compound .

Methodological Challenges

Q. How to design a study investigating the compound’s role in plant nutrient uptake, given its structural similarity to chelating agents?

- Model system : Use hydroponic barley (Hordeum vulgare) in a buffered nutrient solution (e.g., EDTA-based) to mimic prior studies .

- Dosage : Test 0.1–10 µM concentrations, as higher levels may induce toxicity.

- Analytical methods :

- Measure zinc ion uptake via inductively coupled plasma mass spectrometry (ICP-MS).

- Compare with positive controls (e.g., EDTA) and validate using isotopic labeling (⁶⁵Zn).

- Data interpretation : Account for pH-dependent chelation efficiency and root exudate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.